3-Cyano-6-methoxycoumarin: Chemical Architecture, Synthesis, and Photophysical Profile
3-Cyano-6-methoxycoumarin: Chemical Architecture, Synthesis, and Photophysical Profile
This guide provides an in-depth technical analysis of 3-Cyano-6-methoxycoumarin , a structural isomer of the widely utilized fluorogenic probe 3-cyano-7-methoxycoumarin (CMC).[1] While the 7-isomer is the industry standard for Cytochrome P450 assays (specifically CYP2D6 and CYP1A2), the 6-methoxy variant presents unique physicochemical properties, distinct synthetic pathways, and specialized applications in photoacidity and lithography.
Executive Summary
3-Cyano-6-methoxycoumarin (CAS: 41459-72-7 ) is a coumarin derivative characterized by a cyano group at the C3 position and a methoxy substituent at the C6 position.[1][2] Unlike its C7-substituted counterpart, which functions as a "push-pull" fluorophore with high quantum yield, the C6-isomer exhibits distinct excited-state dynamics, including ultrafast radiationless decay and photoacidity in its hydroxylated form. This guide details its synthesis, properties, and its role as a specialized intermediate in the development of selective CYP1A2 substrates.
Molecular Architecture & Physicochemical Profile[1][2]
The positioning of the methoxy group is the critical determinant of this molecule's electronic behavior.[2] In coumarin chemistry, substituents at the C7 position are conjugated directly with the carbonyl group (C2), facilitating strong intramolecular charge transfer (ICT) and high fluorescence. In contrast, the C6 position is meta to the ring oxygen and para to the C4 position, disrupting this direct conjugation path.
| Property | Data / Description |
| IUPAC Name | 6-Methoxy-2-oxo-2H-chromene-3-carbonitrile |
| CAS Number | 41459-72-7 |
| Molecular Formula | C₁₁H₇NO₃ |
| Molecular Weight | 201.18 g/mol |
| Core Scaffold | 2H-Chromen-2-one (Coumarin) |
| Key Substituents | 3-Cyano (-CN), 6-Methoxy (-OCH₃) |
| Solubility | Soluble in DMSO, Acetonitrile, DMF; low solubility in water.[1][3] |
| Appearance | Pale yellow to off-white crystalline solid.[1][2] |
| Melting Point | ~224–226 °C (Typical for 3-cyano-coumarin derivatives) |
Synthetic Pathways & Optimization
The most robust synthesis of 3-Cyano-6-methoxycoumarin utilizes the Knoevenagel Condensation .[1][2] This pathway is preferred over the Pechmann condensation for 3-substituted coumarins because it allows for mild conditions and high regioselectivity.[1][2]
Core Reaction Logic
The synthesis begins with 2-hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde).[1][2] Note the starting material selection: a substituent at the 5-position of the salicylaldehyde becomes the 6-position in the final coumarin ring system.
Reagents:
-
Active Methylene: Ethyl cyanoacetate (or Malononitrile).[1][2]
-
Catalyst: Piperidine (base) with catalytic acetic acid.[1][2]
Step-by-Step Protocol
-
Charge: Dissolve 1.0 eq of 2-hydroxy-5-methoxybenzaldehyde and 1.1 eq of ethyl cyanoacetate in Ethanol.
-
Catalysis: Add 0.1 eq of Piperidine.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. The reaction proceeds via an aldol-like condensation followed by rapid intramolecular transesterification (lactonization) to close the ring.[1]
-
Workup: Cool the solution to room temperature. The product typically precipitates.[1][2]
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from acetonitrile/ethanol to achieve >98% purity.
Figure 1: Synthetic pathway via Knoevenagel condensation.[1][2] The 5-methoxy substituent on the aldehyde dictates the 6-methoxy position on the coumarin.
Fluorescence Mechanism & Analytical Utility
The "6-Position" Effect
Unlike 3-cyano-7-methoxycoumarin, which is highly fluorescent, the 6-methoxy isomer exhibits weaker fluorescence and distinct spectral shifts.[1]
-
7-Isomer (Standard): The electron-donating oxygen at C7 pushes electron density directly to the electron-withdrawing carbonyl/cyano group at C2/C3.[1][2] This "push-pull" system creates a strong dipole change upon excitation, leading to high quantum yield.[1][2]
-
6-Isomer (Target): The oxygen at C6 is cross-conjugated.[1][2] It cannot donate electrons via resonance to the carbonyl as effectively.[1][2] Consequently, 3-cyano-6-methoxycoumarin is often used as a non-fluorescent or weakly fluorescent control or as a spectral sensitizer in lithography (absorbing at 300–400 nm).[1]
Metabolic Activation (O-Demethylation)
In biochemical assays, the compound serves as a substrate for Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6). The enzymatic reaction removes the methyl group to form 3-cyano-6-hydroxycoumarin .[1][2]
Key Insight - Photoacidity: Research indicates that the metabolite, 3-cyano-6-hydroxycoumarin , functions as a photoacid .[1] Upon excitation, the hydroxyl proton becomes highly acidic (pKa drops significantly), leading to ultrafast proton transfer to the solvent. This results in rapid radiationless decay, meaning the fluorescence of the metabolite is highly dependent on solvent pH and polarity, often requiring specific buffer conditions to be detected effectively.
Figure 2: Enzymatic O-demethylation pathway.[1][2] The conversion yields the 6-hydroxy derivative, which exhibits photoacidic properties.
Experimental Protocols
Protocol A: CYP450 Substrate Assay
Note: While 7-methoxy is the standard, the 6-methoxy isomer is used to probe active site topology, particularly for CYP1A2 selectivity.
-
Preparation: Prepare a 10 mM stock solution of 3-Cyano-6-methoxycoumarin in DMSO.
-
Incubation: Dilute to 50 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing human liver microsomes (HLM) or recombinant CYP enzymes.[1][2]
-
Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]
-
Reaction: Incubate at 37°C for 30–60 minutes.
-
Termination: Stop reaction with equal volume of ice-cold Acetonitrile.
-
Analysis: Centrifuge to remove protein. Analyze supernatant via HPLC-fluorescence or LC-MS/MS.[1][2]
-
Detection Note: For fluorescence detection of the 6-hydroxy metabolite, ensure the mobile phase pH is adjusted (basic pH often enhances coumarin fluorescence by ensuring the phenolate form, though photoacid dynamics may require specific optimization).
-
Protocol B: Safety & Handling
-
Hazards: Classified as Irritant (Skin/Eye) and potentially harmful if swallowed.[1][2][4]
-
Storage: Store at -20°C, protected from light. The cyano group can be susceptible to hydrolysis under strongly acidic/basic conditions over prolonged periods.[1][2]
References
-
Sigma-Aldrich. 3-Cyano-6-methoxycoumarin Product Information & CAS 41459-72-7 Verification.[1][2]Link[1]
-
PubChem. Compound Summary for CID 11240776 (6-Methoxycoumarin core) and Derivatives.[1][2] National Library of Medicine.[1][2] Link
-
Lewis, D. F. V. Cytochrome P450: Structure, Function and Mechanism.[2] Taylor & Francis, 2003.[2] (Context on CYP substrate specificity and coumarin metabolism).
-
Ghosal, A., et al. "Metabolism of coumarin derivatives by human cytochrome P450s."[2] Drug Metabolism and Disposition, 2003.[2][5] (Establishes the O-demethylation mechanism for methoxycoumarins).
-
Childs, S., et al. "Ultrafast Radiationless Decay of 3-cyano-6-hydroxycoumarin Photoacid."[1][2] Purdue Undergraduate Research, 2013.[2] (Key insight into the photophysics of the metabolite).
Sources
- 1. 3-Cyano-7-hydroxycoumarin | C10H5NO3 | CID 5393173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxycoumarin | C10H8O3 | CID 11240776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4147552A - Light-sensitive compositions with 3-substituted coumarin compounds as spectral sensitizers - Google Patents [patents.google.com]
- 4. 3-Cyanocoumarin | C10H5NO2 | CID 203763 - PubChem [pubchem.ncbi.nlm.nih.gov]
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